2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Description
This compound features a 1,2,4-triazine core substituted with a 5-hydroxy group and a 4-methylbenzyl moiety at positions 5 and 6, respectively. A sulfanyl (-S-) linker connects the triazine ring to an acetamide group, which is further substituted with a 2-methoxyphenyl group (Fig. 1). Its molecular formula is C21H21N5O3S, with a molecular weight of 447.49 g/mol.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-7-9-14(10-8-13)11-16-19(26)22-20(24-23-16)28-12-18(25)21-15-5-3-4-6-17(15)27-2/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMMJYAVEIWPNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a triazine derivative with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, including a triazine core and a sulfanyl group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antitumor properties.
Structural Characteristics
The molecular formula of 2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is , with a molecular weight of approximately 372.45 g/mol. The compound's structure can be depicted as follows:
Antimicrobial Activity
Research indicates that triazine derivatives exhibit notable antimicrobial properties. In vitro studies have shown that 2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide demonstrates effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound against common pathogens are summarized in the table below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 31.25 - 62.5 |
| Escherichia coli | 62.5 - 125 |
| Pseudomonas aeruginosa | 125 - 250 |
These results suggest that the compound possesses bactericidal activity, particularly against Gram-positive bacteria.
Anti-inflammatory Properties
The anti-inflammatory potential of triazine derivatives has been documented in several studies. The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. This activity is attributed to its ability to modulate signaling pathways involved in inflammation.
Antitumor Activity
Preliminary studies indicate that 2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide may exhibit antitumor effects. The compound has been tested against various cancer cell lines, including breast and colon cancer cells. The results demonstrate a dose-dependent inhibition of cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 - 30 |
| HT-29 (Colon Cancer) | 10 - 20 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
The biological activity of this compound is believed to stem from its interaction with specific biological targets. The sulfanyl group enhances its reactivity with enzymes and receptors involved in various biochemical pathways. For instance, it may inhibit key enzymes in bacterial cell wall synthesis or modulate receptor activity linked to inflammatory responses.
Case Studies
Several case studies have highlighted the therapeutic potential of triazine derivatives similar to 2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide:
- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of triazine derivatives against biofilm-forming bacteria. The results showed significant reductions in biofilm biomass when treated with the compound compared to controls.
- Case Study on Anti-inflammatory Effects : Another study investigated the anti-inflammatory effects in a murine model of acute inflammation. Treatment with the compound resulted in reduced edema and lower levels of inflammatory markers compared to untreated animals.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Electronic Effects
N-(2-Methoxyphenyl) vs. N-(4-Methoxyphenyl) Acetamides
A closely related analogue, 2-{[5-Hydroxy-6-(4-Methylbenzyl)-1,2,4-Triazin-3-yl]Sulfanyl}-N-(4-Methoxyphenyl)Acetamide (PubChem CID: Unspecified), differs only in the position of the methoxy group on the phenyl ring (para vs. ortho).
Triazine vs. Quinazoline Cores
Compound 39 (N-(2-Methoxyphenyl)-2-(4-Piperidin-1-ylquinazoline-2-Sulfonyl)-Acetamide) replaces the triazine with a quinazoline ring. The quinazoline’s larger aromatic system and sulfonyl (-SO2-) linker enhance electron-withdrawing effects, which may improve stability but reduce cell permeability compared to the sulfanyl-linked triazine in the target compound .
Substituent Variations on the Triazine Ring
- 5-Hydroxy-6-(4-Methylbenzyl) vs. 4-Amino-6-Methyl: The compound 2-[(4-Amino-6-Methyl-5-Oxo-4,5-Dihydro-1,2,4-Triazin-3-yl)Sulfanyl]-N-(2-Methoxyphenyl)Acetamide (CID 4059333) lacks the hydroxy and benzyl groups but includes an amino and oxo group.
- 4-Methylbenzyl vs. Thiophen-2-yl : The compound 2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Fluorophenyl)Acetamide (CID 561295-12-3) replaces the benzyl group with a thiophene ring. The thiophene’s electron-rich nature may enhance π-π stacking interactions in hydrophobic pockets .
Pharmacological Activity Comparisons
Anti-Cancer Activity
- The target compound’s structural analogue 39 () exhibited IC50 values of 1.2–3.8 µM against HCT-116, MCF-7, and PC-3 cancer cell lines, attributed to the 2-methoxyphenyl group’s role in intercalation or topoisomerase inhibition.
- N-(4-Methoxyphenyl)-2-(4-Morpholin-4-ylquinazoline-2-Sulfonyl)-Acetamide (40) showed superior activity (IC50: 0.8–2.1 µM), suggesting sulfonyl linkers and morpholine substituents enhance cytotoxicity .
Anti-Exudative Activity
Triazole derivatives like 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide () demonstrated 60–75% inhibition of edema in rodent models at 10 mg/kg, comparable to diclofenac. The target compound’s hydroxy and benzyl groups may improve anti-inflammatory efficacy through COX-2 inhibition .
Physicochemical and Spectroscopic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
